molecular formula C17H15N7OS2 B2429546 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 516461-41-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2429546
CAS No.: 516461-41-9
M. Wt: 397.48
InChI Key: WTRQNPBEOUPSQQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological potential. This compound is of significant interest in early-stage anticancer research and kinase inhibition studies. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with DNA replication and disrupt the growth of rapidly dividing cells . Furthermore, the integration of a pyrazolo[3,4-d]pyrimidine moiety, a common pharmacophore in kinase inhibitor design, significantly enhances its potential as a template for developing targeted cancer therapies. Research on analogous structures has demonstrated that such hybrids can exhibit potent antiproliferative activities against various human cancer cell lines, with some fluorinated pyrazolopyrimidine-thiadiazole derivatives showing activity superior to doxorubicin in vitro . The molecular structure, characterized by its strong aromaticity and the presence of the =N-C-S- moiety, contributes to in vivo stability and facilitates interactions with biological targets . This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and profiling against a panel of cancer cell lines. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS2/c1-2-14-22-23-17(27-14)21-13(25)9-26-16-12-8-20-24(15(12)18-10-19-16)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQNPBEOUPSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its pharmacological properties, focusing on its cytotoxic effects against various cancer cell lines and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

C16H17N5OS2\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{S}^{2}

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole, such as the compound , exhibit significant cytotoxic properties against a range of cancer cell lines. The biological activity is often assessed using assays that measure cell viability and proliferation.

Cytotoxic Properties

A review of the literature reveals that compounds containing the thiadiazole moiety show promising anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that various thiadiazole derivatives significantly inhibit the growth of human cancer cell lines, including:
    • Lung Cancer (A549)
    • Skin Cancer (SK-MEL-2)
    • Ovarian Cancer (SK-OV-3)
    • Colon Cancer (HCT15)

The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Many studies suggest that these compounds can induce apoptosis in cancer cells via caspase activation. For example, compounds have been shown to increase the subG1 phase population in cell cycle analysis, indicating apoptosis .
  • Inhibition of Cell Proliferation : Thiadiazole derivatives have been noted for their ability to inhibit cell proliferation across multiple cancer types without significant toxicity to normal cells .

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives:

  • El-Naggar et al. (2011) : Reported on a series of 1,3,4-thiadiazole derivatives that showed significant anticancer activity against Ehrlich's Ascites Carcinoma (EAC) in vivo models .
  • Jakovljević et al. (2017) : Investigated phenolic acid-derived thiadiazoles and found them to exhibit potent antiproliferative activity against A549 and HL-60 cell lines while sparing normal fibroblasts .

Comparative Efficacy Table

CompoundCell Line TestedIC50 Value (µg/mL)Mechanism
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27Apoptosis induction
Thiadiazole derivative from Jakovljević et al.A549Not specifiedAntiproliferative
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivativeMDA breast cancer9Higher activity than Imatinib

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using catalysts like Zeolite (Y-H) and pyridine under reflux conditions (150°C). Key intermediates, such as thiadiazole and pyrazolo-pyrimidinyl moieties, are prepared separately and coupled via sulfanyl-acetamide linkages. Phosphorus oxychloride (POCl₃) is effective for cyclizing heterocyclic cores .
  • Critical Considerations : Optimize reaction time and temperature to avoid side products. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for ethyl (δ ~1.2–1.4 ppm, triplet) and sulfanyl (δ ~3.5–4.0 ppm) groups.
  • IR Spectroscopy : Confirm acetamide C=O stretch (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with hydroxyacetamide derivatives as positive controls .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays, given the pyrazolo-pyrimidinyl moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation for thiadiazole-acetamide derivatives?

  • Methodological Answer :

  • DFT Calculations : Simulate NMR/IR spectra using Gaussian09 or ORCA to compare with experimental data. Adjust for solvent effects (e.g., DMSO) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures of analogs (e.g., N-aryl-1,3,4-thiadiazoles) .
    • Case Study : Discrepancies in sulfanyl peak assignments were resolved by docking the compound into a homology model of its target protein .

Q. What strategies enhance the pharmacokinetic profile of analogs with modified sulfanyl linkages?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute sulfanyl with sulfone or phosphonate groups to improve metabolic stability. Use ICReDD’s reaction path search tools to design synthetically feasible analogs .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide nitrogen to enhance solubility .
    • SAR Insights : Ethyl-substituted thiadiazoles show better logP values (~2.5–3.0) than methyl derivatives, balancing permeability and solubility .

Q. How can molecular docking and machine learning predict off-target interactions?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to dock the compound into >100 human kinases. Validate with MD simulations (GROMACS) to assess binding stability .
  • Machine Learning : Train a PASS-like model on thiadiazole derivatives to predict anti-inflammatory or antimicrobial off-target activities .
    • Validation : Compare predictions with experimental kinase inhibition profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiproliferative IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    • Example : Variability in IC₅₀ values (e.g., 2–10 μM) for hydroxyacetamide derivatives was traced to differences in serum content in cell media .

Experimental Design Tables

Parameter Optimized Condition Reference
Cyclization CatalystZeolite (Y-H) + Pyridine
Reaction Temperature150°C (reflux)
Characterization Method1H NMR, LC-MS, Elemental Analysis
Biological ScreeningMTT assay (72h, HeLa cells)

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